Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside
Overview
Description
Synthesis Analysis
The synthesis of methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside involves multiple steps, starting from D-ribose. A common approach includes the protection of the ribofuranoside moiety with benzyl and isopropylidene groups to improve its stability and reactivity. The synthesis process can yield various derivatives, including 2-O-allyl and 3-O-allyl derivatives, which are separated by chromatography (Desai, Gigg, & Gigg, 1996).
Scientific Research Applications
Synthesis of Novel Compounds
Methyl 2,3-O-isopropylidene-D-ribofuranoside serves as a precursor in the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP. Through a series of reactions including the Arbuzov condensation, these compounds were synthesized for the first time, although they showed no in vitro antiviral or antitumor activity. The process demonstrates the compound's role in creating novel nucleoside analogues for potential pharmacological evaluations (Raju, Smee, Robins, & Vaghefi, 1989).
Chemical Reactions and Derivatives
The compound is utilized in various chemical reactions to produce derivatives with potential for further applications. For instance, its conversion into methyl 5-O-benzyl-beta-D-ribofuranoside, followed by tin-mediated allylation, resulted in a mixture of 2-O-allyl and 3-O-allyl derivatives. These derivatives were separated and further processed to study their chemical behaviors and applications in synthesizing other complex molecules (Desai, Gigg, & Gigg, 1996).
Biochemical Studies
In biochemical studies, derivatives of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside have been synthesized and investigated for their potential in preparing "Reversed" Nucleosides. These studies involve complex synthetic pathways to create analogs of kinetin and other nucleosides, showcasing the compound's versatility in nucleoside chemistry and potential applications in biological systems (Leonard & Carraway, 1966).
properties
IUPAC Name |
(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3/t12-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDFZJIIGYPKY-KBUPBQIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)COCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557483 | |
Record name | Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside | |
CAS RN |
33019-63-5 | |
Record name | Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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